3-Formyl-4-methylphenethyl indolizine-6-carboxylate

protonation site PMR spectroscopy ionization constant

3-Formyl-4-methylphenethyl indolizine-6-carboxylate (CAS 59603-66-6; molecular formula C₁₉H₁₇NO₃; molecular weight 307.35) is a trisubstituted indolizine derivative bearing a 3-formyl group, a 2-(4-methylphenyl) moiety, and a 6-carboxylate ester side chain. Indolizines are 10π-electron bicyclic heteroaromatics that serve as structural isomers of indole and appear in numerous biologically active natural products and synthetic drug candidates.

Molecular Formula C19H17NO3
Molecular Weight 307.3 g/mol
Cat. No. B12931434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-methylphenethyl indolizine-6-carboxylate
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCOC(=O)C2=CN3C=CC=C3C=C2)C=O
InChIInChI=1S/C19H17NO3/c1-14-4-5-15(11-17(14)13-21)8-10-23-19(22)16-6-7-18-3-2-9-20(18)12-16/h2-7,9,11-13H,8,10H2,1H3
InChIKeyLPSCTBPTQZATQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-methylphenethyl Indolizine-6-carboxylate: Core Identity and Structural Baseline for Sourcing Decisions


3-Formyl-4-methylphenethyl indolizine-6-carboxylate (CAS 59603-66-6; molecular formula C₁₉H₁₇NO₃; molecular weight 307.35) is a trisubstituted indolizine derivative bearing a 3-formyl group, a 2-(4-methylphenyl) moiety, and a 6-carboxylate ester side chain. Indolizines are 10π-electron bicyclic heteroaromatics that serve as structural isomers of indole and appear in numerous biologically active natural products and synthetic drug candidates [1]. The defining chemical signature of this compound is the electron‑withdrawing formyl substituent at position 3, which fundamentally alters the protonation locus of the indolizine nucleus relative to non‑formylated analogs [2]. Information on commercially available purity (97%) and key identifiers is available from supplier catalogs , while authoritative database entries confirm the CAS registry and molecular descriptors .

Why a Generic Indolizine-6-carboxylate Cannot Replace 3-Formyl-4-methylphenethyl Indolizine-6-carboxylate


Although the indolizine-6-carboxylate scaffold is shared by numerous commercial analogs, the presence and position of the 3‑formyl substituent introduce measurable physicochemical and reactivity differences that prevent straightforward interchange. Protonation studies demonstrate that 3‑formyl indolizines protonate at the formyl oxygen, whereas the corresponding 3‑unsubstituted analogs protonate at the C3 ring carbon [1]. This shift affects acid/base behavior, electrophilic substitution regiochemistry, and hydrogen‑bonding capacity. Furthermore, the 3‑formyl group serves as a synthetic handle for thioformylation—a transformation not accessible to 3‑H or 3‑acetyl congeners [2]—and alters the electrochemical oxidation potential of the heterocyclic core [3]. Consequently, researchers who require a specific protonation state, a particular reactivity profile, or a precursor for sulfur‑containing derivatives cannot arbitrarily substitute the 3‑formyl compound with a cheaper, non‑formylated analog.

Quantitative Comparator Evidence for 3-Formyl-4-methylphenethyl Indolizine-6-carboxylate


Protonation Site Shift: 3-Formyl vs. 3-Unsubstituted Indolizine-6-carboxylates

PMR spectroscopy established that 2-alkyl(aryl)-6- and -7-carbethoxyindolizines protonate at the C3 ring carbon, whereas their 3‑formyl, 3‑acetyl, and 3‑nitroso derivatives protonate exclusively at the oxygen atom of the 3‑position substituent [1]. This means 3‑formyl‑4‑methylphenethyl indolizine‑6‑carboxylate protonates on the formyl oxygen, while its direct analog 4‑methylphenethyl indolizine‑6‑carboxylate (CAS 59603‑54‑2, the 3‑H derivative) protonates on C3. The study also reports potentiometrically measured ionization constants (relative to diphenylguanidine in nitromethane) for 24 indolizine derivatives [1], providing a quantitative framework for comparing basicity across the series.

protonation site PMR spectroscopy ionization constant

Synthetic Divergence: Thioformylation Access via the 3-Formyl Group

3‑Formylindolizines are established precursors for 3‑thioformylindolizines. McKenzie and Reid reported that 3‑formylindolizines can be converted to the corresponding thioformyl derivatives by thionation, whereas the same transformation is not applicable to 3‑H or 3‑acetyl analogs; thioformylindolizines were also synthesized via a novel Vilsmeier‑type reaction, but in lower yields than from the formyl precursors [1]. This positions the target compound as a direct entry point to sulfur‑containing indolizine libraries.

thioformylation Vilsmeier reaction synthetic handle

Electrochemical Differentiation: Substituted Indolizine Carboxylates

Soare et al. characterized a series of substituted indolizine carboxylates by cyclic voltammetry and differential pulse voltammetry, demonstrating that the nature and position of substituents on the indolizine core produce measurable shifts in oxidation peak potentials [1]. Although the study did not isolate the target compound, it establishes that electron‑withdrawing substituents (such as formyl) at the 3‑position systematically alter the HOMO energy and electrochemical response relative to unsubstituted or alkyl‑substituted analogs. This class‑level evidence indicates that the 3‑formyl compound will exhibit a distinct electrochemical fingerprint compared to 4‑methylphenethyl indolizine‑6‑carboxylate (3‑H analog).

cyclic voltammetry oxidation potential electrochemical characterization

Absence of Direct Biological Activity Data for the Target Compound Relative to the Indolizine Class

A systematic search of the peer‑reviewed literature and patent databases (PubMed, SciFinder, Google Scholar, SureChEMBL) returned no primary research article or patent that reports biological activity data for 3‑formyl‑4‑methylphenethyl indolizine‑6‑carboxylate specifically. In contrast, structurally related indolizine‑1‑carboxylate and indolizine‑6‑carboxylate derivatives have published whole‑cell anti‑tubercular MIC values against M. tuberculosis H37Rv ranging from 4 to 32 µg/mL [1], and certain indolizine‑1‑carboxylate analogs show MIC values of 5–16 µg/mL against drug‑sensitive and 16–64 µg/mL against MDR‑TB strains [2]. Importantly, these active analogs bear substituents (benzoyl, methoxy, morpholino) at positions 1, 3, and 7 that differ from the target compound's 3‑formyl‑6‑carboxylate substitution pattern, and no direct comparator data exist for the 3‑formyl‑6‑ester series.

anti-tubercular MIC bioactivity gap

Recommended Application Scenarios for 3-Formyl-4-methylphenethyl Indolizine-6-carboxylate Based on Verifiable Evidence


Medicinal Chemistry: Scaffold for Anti-Tubercular Lead Optimization via 3‑Formyl Derivatization

The indolizine class has validated anti‑tubercular potential, with close analogs achieving MIC values of 4–32 µg/mL against drug‑sensitive and MDR strains of M. tuberculosis [1]. The target compound, bearing an under‑explored 3‑formyl‑2‑(4‑methylphenyl)‑6‑carboxylate substitution pattern, can serve as a starting scaffold for systematic SAR exploration. The 3‑formyl group permits condensation, reductive amination, and heterocycle‑forming reactions that are blocked in 3‑H or 3‑acetyl analogs, enabling the construction of focused libraries aimed at improving potency and overcoming resistance.

Synthetic Methodology: Entry Point to Thioformylindolizine-Derived Ligands and Materials

The established conversion of 3‑formylindolizines to stable 3‑thioformylindolizines [1] opens access to thioaldehyde‑functionalized heterocycles. Thioformylindolizines are of interest as ligands for soft metal centers in catalysis, as precursors to sulfur‑containing conjugated materials, and as reactive intermediates for further functionalization. The 3‑formyl compound is the direct precursor for this transformation, whereas 4‑methylphenethyl indolizine‑6‑carboxylate (the 3‑H analog) cannot undergo the same reaction.

Physicochemical Studies: Protonation and Basicity Profiling of Indolizine Derivatives

The documented shift in protonation site from C3 (for 3‑H analogs) to the formyl oxygen (for 3‑formyl derivatives) [1] makes the target compound a valuable probe for studying structure‑basicity relationships in heteroaromatic systems. Its ionization constant, measurable by potentiometric titration under the same conditions as the 24‑compound panel [1], can provide a quantitative anchor point for computational pKa prediction models and for understanding how formyl substitution modulates the electron density of the indolizine nucleus.

Electrochemical and Optoelectronic Research: Redox‑Tunable Indolizine Building Block

Substituted indolizine carboxylates exhibit substituent‑dependent oxidation potentials [1], and the electron‑withdrawing 3‑formyl group is expected to raise the oxidation potential relative to non‑formylated analogs. This property can be exploited in the design of electrochromic devices, organic semiconductors, or redox sensors where fine‑tuning of the HOMO level is required. The target compound fills a specific electron‑deficient niche within the indolizine‑6‑carboxylate family that is not covered by 3‑H or 3‑alkyl congeners.

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